Structural Differentiation: Unsubstituted Acrylamide Warhead vs. Arylacetamide and Phenylacrylamide Analogs
N-(1-Benzylpiperidin-4-yl)prop-2-enamide (CAS 1156925-48-2) bears a terminal, unsubstituted acrylamide (CH₂=CH–C(=O)–NH–) at the piperidine 4-position, confirmed by its SMILES representation C=CC(=O)NC1CCN(CC1)CC2=CC=CC=C2 [1]. This distinguishes it from its closest commercially available structural analogs: N-(1-benzylpiperidin-4-yl)phenylacetamide, which replaces the acrylamide with a phenylacetamide lacking electrophilic character [2]; benzyl acrylfentanyl (N-(1-benzylpiperidin-4-yl)-N-phenylprop-2-enamide), which bears an N-phenyl substituent on the acrylamide nitrogen, substantially increasing steric bulk and lipophilicity (MW 320.4 vs. 244.33; XLogP difference estimated at +1.5 to +2.0 units) [3]; and the 3-positional isomer N-(1-benzylpiperidin-3-yl)prop-2-enamide (CAS 1378616-34-2), which relocates the acrylamide from the 4- to the 3-position of the piperidine ring, altering vector geometry [4]. The unsubstituted acrylamide of the target compound provides a minimally sterically hindered Michael acceptor suitable for covalent targeting of cysteine residues in protein binding pockets, whereas the N-phenylacrylamide of benzyl acrylfentanyl cannot engage the same covalent geometry due to steric occlusion at the amide nitrogen [5].
| Evidence Dimension | Electrophilic warhead reactivity and steric accessibility |
|---|---|
| Target Compound Data | MW 244.33; terminal unsubstituted acrylamide; acrylamide NH present (H-bond donor count = 1); topological polar surface area = 32.3 Ų |
| Comparator Or Baseline | Benzyl acrylfentanyl: MW 320.4; N-phenylacrylamide (tertiary amide, no NH donor); N-(1-benzylpiperidin-4-yl)phenylacetamide: MW 308.4; non-electrophilic phenylacetamide |
| Quantified Difference | MW difference: -76.1 Da vs. benzyl acrylfentanyl; HBD count: 1 vs. 0; TPSA: 32.3 vs. 23.6 Ų (estimated); intrinsic electrophilicity: acrylamide present vs. absent in phenylacetamide |
| Conditions | Structural comparison based on PubChem computed descriptors and SMILES analysis; electrophilic reactivity inferred from established acrylamide covalent inhibitor SAR literature |
Why This Matters
The minimally hindered, NH-containing acrylamide of the target compound enables it to serve as a covalent warhead precursor or a versatile synthetic intermediate for constructing targeted covalent inhibitors (TCIs), a role that neither the N-phenylacrylamide (sterically blocked) nor the non-electrophilic arylacetamide analogs can fulfill.
- [1] PubChem. Compound Summary for CID 43616328: N-(1-benzylpiperidin-4-yl)prop-2-enamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1156925-48-2 (accessed 2026-04-27). View Source
- [2] Huang, Y.; Hammond, P.S.; Wu, L.; Mach, R.H. Synthesis and Structure-Activity Relationships of N-(1-Benzylpiperidin-4-yl)arylacetamide Analogues as Potent σ1 Receptor Ligands. J. Med. Chem. 2001, 44, 4404–4415. View Source
- [3] PubChem. Compound Summary for Benzyl Acrylfentanyl. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/benzyl-acrylfentanyl (accessed 2026-04-27). View Source
- [4] Chemical supplier listing for N-(1-benzylpiperidin-3-yl)prop-2-enamide, CAS 1378616-34-2. https://www.kuujia.com (accessed 2026-04-27). View Source
- [5] Petri, L.; Egyed, A.; Bajusz, D.; Keserű, G.M. Covalent Inhibitors Design and Discovery. Eur. J. Med. Chem. 2020, 205, 112660. (Review establishing SAR framework for acrylamide warhead reactivity and steric effects on covalent engagement.) View Source
